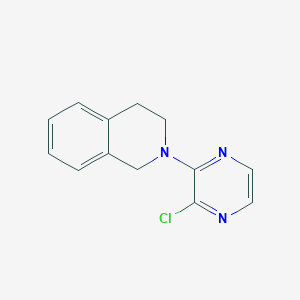

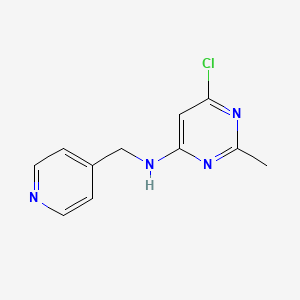

![molecular formula C10H10N4O B1488709 3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 2097992-89-5](/img/structure/B1488709.png)

3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one

Descripción general

Descripción

The compound seems to be a derivative of benzo[d][1,2,3]triazin-4(3H)-one. Compounds with similar structures have been studied for their potential as anti-Alzheimer agents . They have been designed, synthesized, and screened as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Synthesis Analysis

While specific synthesis methods for “3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one” are not available, similar compounds have been synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Aplicaciones Científicas De Investigación

Synthesis of Antimicrobial Agents

- Novel annulated azaheterocycles like benzo[1,2,4]triazoloazepine and tetrahydronaphtho[1,2-e][1,2,4]triazine derivatives have been synthesized, showing antimicrobial activity against Gram-positive Staphylococcus aureus. These compounds may inhibit DNA gyrase, contributing to their antibiotic activity (Zheng, Meng, Wang, & Wang, 2021).

Antibacterial Agents

- Stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl) derivatives with varied substituents have been prepared, demonstrating the impact of chirality on antibacterial potency and efficacy (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995).

Photolysis and Pyrolysis of Triazinones

- N-Aminonaphth[2,3-b]azet-2(1H)-one was isolated from the photolysis of 3-aminonaphtho[2,3-d]-v-triazin-4(3H)-one in acetonitrile. This highlights the potential for creating new compounds through photolysis and pyrolysis methods (Bashir & Gilchrist, 1973).

Anti-Tubercular Agents

- Azetidinone derivatives comprising 1, 2, 4-triazole have been designed for anti-tubercular activity, showing promise against Mycobacterium tuberculosis H37RV strain (Thomas, George, & Harindran, 2014).

Electrochemical Analysis

- Studies on 3-amino- and 3-alkyl-substituted 1-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yls have provided insights into their spectroscopic and electrochemical properties, enhancing understanding of their potential applications (Pomikło, Bodzioch, & Kaszyński, 2023).

Anticancer Activity

- Novel electro-deficient tricyclic compounds like benzo[e][1,2,4]triazino[2,3-c][1,2,3]triazin-2-ones have been synthesized, showing promising anticancer activity, especially against breast cancer MDA-MB-468 cell line (Voskoboynik, Kovalenko, & Shishkina, 2016).

Building Blocks for Drug Synthesis

- 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been used as building blocks for synthesizing various compounds with potential pharmaceutical applications (Dao Thi, Le Nhat Thuy, Catak, Van Speybroeck, Nguyen, & D’hooghe, 2018).

Schiff Bases and Antimicrobial Activity

- Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one have been synthesized, displaying notable antibacterial and antifungal activities (Patel & Patel, 2011).

Anti-Inflammatory and Antihypertensive Activities

- Amidoderivatives of 3-methyl-3,4-dihydro-benzo-1,2,4-triazin-3-yl-acetic acids have exhibited a range of pharmacological activities including anti-inflammatory, diuretic, and antihypertensive effects (Boido, Novelli, Savelli, Sparatore, Russo, Filippelli, Susanna, & Marmo, 1989).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(azetidin-3-yl)-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c15-10-8-3-1-2-4-9(8)12-13-14(10)7-5-11-6-7/h1-4,7,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYIHJMYGVZCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=O)C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488626.png)

![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1488628.png)

![6-[2-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488632.png)

![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488635.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1488638.png)

![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)

![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488646.png)